
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol is an organic compound that features a hepta-triene backbone with a sulfonyl group attached to a methylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hepta-triene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form the conjugated triene system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methylbenzene Ring: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the methylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism of action of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol: can be compared with other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Hepta-triene derivatives: Compounds with similar conjugated triene systems can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hepta-triene backbone with a sulfonyl group and a methylbenzene ring
属性
CAS 编号 |
228417-11-6 |
|---|---|
分子式 |
C14H16O3S |
分子量 |
264.34 g/mol |
IUPAC 名称 |
(3R)-4-(4-methylphenyl)sulfonylhepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O3S/c1-4-6-14(13(15)5-2)18(16,17)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-/m1/s1 |
InChI 键 |
IVTLQNXUVMUPNU-CYBMUJFWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)[C@@H](C=C)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


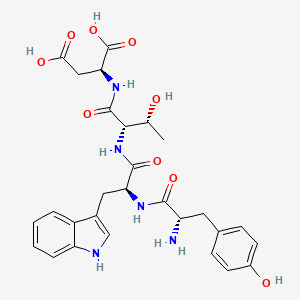
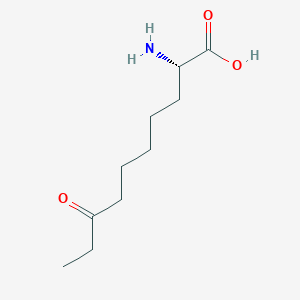
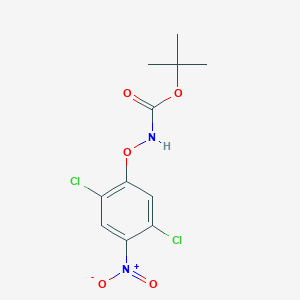
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
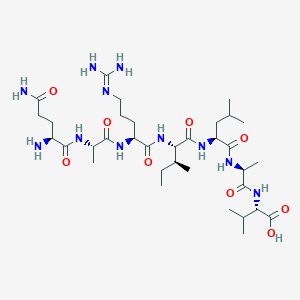
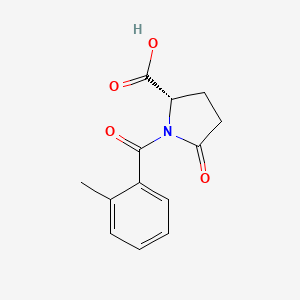
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)
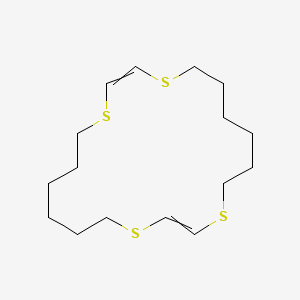
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

